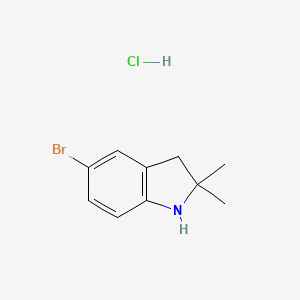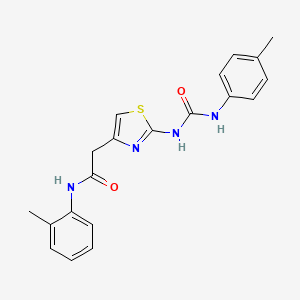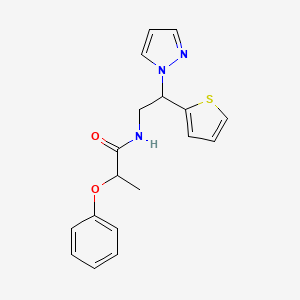
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide is a synthetic organic compound with a complex chemical structure. The compound is known for its diverse applications in various fields, including medicinal chemistry, pharmacology, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide typically involves a multi-step organic synthesis process. One common method starts with the preparation of the intermediate 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde, which then undergoes a condensation reaction with 3-phenylpropanamide under specific reaction conditions, such as using a suitable base and solvent system. The reaction mixture is typically refluxed and monitored until the desired product is obtained.
Industrial Production Methods: The large-scale industrial production of this compound often employs similar synthetic routes but optimized for scale and efficiency. This involves the use of automated reaction systems, continuous flow reactors, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions allow for the modification of its chemical structure, leading to the formation of different derivatives and analogs.
Common Reagents and Conditions: In oxidation reactions, reagents such as potassium permanganate or chromium trioxide can be used to introduce new functional groups into the compound. Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst like palladium on carbon. Substitution reactions often use nucleophiles such as ammonia or amines under mild conditions to replace specific groups in the compound's structure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanic acid, while reduction could lead to the corresponding amine derivatives.
Scientific Research Applications
In chemistry, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide serves as a valuable building block for synthesizing other complex molecules. In biology, it is often used in studying enzyme inhibition and receptor binding due to its specific structural features. In medicine, the compound shows potential as a pharmacological agent in the development of new drugs for treating various diseases. The industry employs this compound in the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as an inhibitor, modulating the activity of specific enzymes or binding to receptors to alter cellular signaling pathways. These interactions are crucial for understanding its pharmacological and biochemical properties.
Comparison with Similar Compounds
Comparison with Other Compounds: N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide is unique in its structural configuration, which imparts specific reactivity and biological activity. When compared to similar compounds like N-((4-dimethylamino)pyrimidin-2-yl)methyl)benzamide or N-((6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide, it stands out due to its combination of a dimethylamino group and phenylpropanamide moiety.
Similar Compounds: Some similar compounds include N-((4-dimethylamino)pyrimidin-2-yl)methyl)benzamide, which lacks the methyl group at the 6-position, and N-((6-methylpyrimidin-2-yl)methyl)-3-phenylpropanamide, which lacks the dimethylamino group.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-11-16(21(2)3)20-15(19-13)12-18-17(22)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXPDBISXZEIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CCC2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2792695.png)




![N-(2-FLUOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2792700.png)
![(2E)-3-(4-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2792701.png)
![N4-(4-chloro-2-methylphenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2792703.png)

![1-(1,3-benzoxazol-2-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2792707.png)
![7-(4-butylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2792708.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792709.png)


